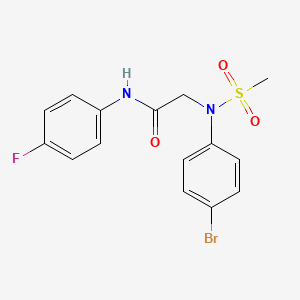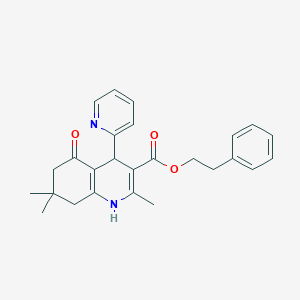
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound was first synthesized by Bayer AG and is currently being developed by Onyx Pharmaceuticals and Bayer HealthCare Pharmaceuticals.
作用機序
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 works by inhibiting the activity of RAF kinase, a protein that is involved in the MAPK/ERK signaling pathway. This pathway is commonly activated in cancer cells and plays a critical role in their growth and survival. By inhibiting RAF kinase, N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 can disrupt this pathway and prevent cancer cells from proliferating.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of VEGFR-2, a protein that is involved in angiogenesis (the formation of new blood vessels). This may help to reduce the blood supply to cancer cells, further inhibiting their growth and spread.
実験室実験の利点と制限
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor, which means it can be easily synthesized and purified. It also has a relatively low molecular weight, which can make it easier to administer to cells or animals. However, like all drugs, N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has limitations. For example, it may have off-target effects that could interfere with experimental results.
将来の方向性
There are several potential future directions for research involving N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. One area of interest is the development of combination therapies that include N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 along with other drugs or treatments. Another area of interest is the development of new inhibitors that target RAF kinase or other proteins involved in cancer cell growth and survival. Finally, there is a need for further research into the potential side effects and toxicity of N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006, particularly in long-term use.
合成法
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 is synthesized through a multi-step process that involves the reaction of 4-bromophenylhydrazine with 4-fluorobenzaldehyde to form an intermediate hydrazone. This hydrazone is then treated with methylsulfonyl chloride to form the final product, N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006.
科学的研究の応用
N~2~-(4-bromophenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been extensively studied for its potential use in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has been shown to inhibit the activity of several key proteins involved in cancer cell growth and survival, including RAF kinase and VEGFR-2.
特性
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O3S/c1-23(21,22)19(14-8-2-11(16)3-9-14)10-15(20)18-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXROYZTYXOQEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)F)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-1-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5092119.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5092124.png)
![1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B5092125.png)
![4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5092166.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5092167.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)
![1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5092174.png)
![5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine](/img/structure/B5092177.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5092190.png)
![[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride](/img/structure/B5092196.png)

![N-allyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5092200.png)
![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5092211.png)